molecular formula C17H21NO3 B1199850 Ritodrine CAS No. 26652-09-5

Ritodrine

カタログ番号 B1199850
CAS番号: 26652-09-5
分子量: 287.35 g/mol
InChIキー: IOVGROKTTNBUGK-SJKOYZFVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Ritodrine synthesis involves multiple steps, starting from phenol or p-hydroxypropiophenone as the precursor. The synthesis routes described in the literature include acylation, Fries rearrangement, etherification, bromination, amination, and several reduction steps to yield Ritodrine. The overall yields reported range from 14.1% to 39%, indicating the complexity and efficiency of the synthetic pathways. Notably, these syntheses involve intermediate steps such as the conversion of benzyloxy groups into hydroxy groups, demethylation, and the use of specific reagents like borohydride potassiumin for reduction (Ren-Zhi Jin, 2000); (L. Lang, 2009).

Molecular Structure Analysis

The molecular structure of Ritodrine is characterized by its phenethylamine core, making it similar to endogenous catecholamines. Its structure includes two phenolic hydroxyl groups which are key sites for metabolic conjugation, specifically glucuronidation and sulfation. The structure's resemblance to catecholamines underlies its pharmacological action but also defines its metabolic pathway, including conjugation reactions that involve either of the phenolic hydroxyl groups, with a preference for the hydroxyl group on the [2-(p-hydroxyphenyl)-2-hydroxy-1-methylethyl]amine portion (W. Brashear, B. R. Kuhnert, R. Wei, 1990).

Chemical Reactions and Properties

Ritodrine's chemical reactions, particularly its interactions and transformations in metabolic pathways, are crucial for understanding its biodegradation and elimination. The drug is resistant to degradation by monoamine oxidase and catecholamine-O-methyltransferase, leading to conjugation (glucuronidation and sulfation) as a major route of metabolism. These processes occur in the liver and involve the addition of glucuronic acid or sulfate groups to the ritodrine molecule, facilitating its excretion (G. Pacifici, M. Kubrich, L. Giuliani, M. Vries, A. Rane, 2004).

科学的研究の応用

  • Primary Application in Preterm Labor : Ritodrine hydrochloride, due to its β2-receptor agonist effects, relaxes uterine smooth muscle and has been used for the treatment of preterm labor. This specific application of ritodrine was first approved by the Food and Drug Administration in 1980 (Leveno et al., 1990).

  • Metabolism and Excretion : Ritodrine is metabolized primarily through sulfate and glucuronide conjugation. Studies have shown that both the mother and neonate excrete glucuronide and sulfate conjugates of ritodrine, with different metabolic profiles between the mother and neonate suggesting varying capabilities in forming these metabolites (Brashear et al., 1988).

  • Complications and Side Effects :

    • Pulmonary Edema : Ritodrine has been associated with pulmonary edema, especially in patients with cardiac conditions. This complication arises due to the drug's effect on increasing maternal cardiac output (Reichman & Goldman, 1981).
    • Genetic Factors in Adverse Reactions : Recent studies have identified genetic variants associated with ritodrine-induced pulmonary edema, highlighting the role of genetic predisposition in the occurrence of this serious side effect (Lee et al., 2020).
  • Cardiovascular Effects : Ritodrine induces tachycardia as a side effect due to its sympathomimetic nature, impacting maternal cardiovascular responses during labor and postpartum state (Barden, 1972).

  • Variability in Efficacy : Despite its widespread use, ritodrine's efficacy in reducing low birth weight incidence is minimal, and it has not significantly impacted the incidence of low birth weight in the United States (Leveno et al., 1990).

  • Alternative Treatments and Comparisons : Research has also explored the comparative effectiveness of ritodrine against other drugs like urinary trypsin inhibitor in treating preterm labor, suggesting the potential for alternative therapies with fewer side effects (Kanayama et al., 1996).

Safety And Hazards

Ritodrine may be useful for the short-term prolongation of pregnancy, but the high incidence of adverse reactions means that administration should be limited . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

Future directions should focus on appropriate experimental evaluation of how candidate variants affect the pharmacokinetics of ritodrine and pulmonary edema . Ritodrine is no longer available in the United States .

特性

IUPAC Name

4-[2-[[(1S,2R)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-12(17(21)14-4-8-16(20)9-5-14)18-11-10-13-2-6-15(19)7-3-13/h2-9,12,17-21H,10-11H2,1H3/t12-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVGROKTTNBUGK-SJKOYZFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Yutopar

CAS RN

26652-09-5
Record name Ritodrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26652-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ritodrine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026652095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ritodrine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.512
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RITODRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0Q6O6740J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ritodrine
Reactant of Route 2
Reactant of Route 2
Ritodrine
Reactant of Route 3
Reactant of Route 3
Ritodrine
Reactant of Route 4
Reactant of Route 4
Ritodrine
Reactant of Route 5
Ritodrine
Reactant of Route 6
Reactant of Route 6
Ritodrine

Citations

For This Compound
13,200
Citations
Canadian Preterm Labor Investigators … - New England Journal …, 1992 - Mass Medical Soc
… In this randomized, controlled, multicenter trial, we compared the use of ritodrine with that of placebo administered blindly but otherwise under ordinary clinical conditions. Six university …
Number of citations: 463 www.nejm.org
Y Yaju, T Nakayama - Pharmacoepidemiology and drug safety, 2006 - Wiley Online Library
… within 48 hours or 7 days for parenteral ritodrine hydrochloride were 0.74 (95%CI (… ritodrine with respect to those receiving a placebo. Pooled RRs relative to placebo for oral ritodrine …
Number of citations: 73 onlinelibrary.wiley.com
JM Moutquin, D Sherman, H Cohen, PT Mohide… - American Journal of …, 2000 - Elsevier
Objective: This study was undertaken to compare the efficacy and safety of intravenous administration of atosiban versus ritodrine for the treatment of preterm labor. Study Design: …
Number of citations: 268 www.sciencedirect.com
A Wesselius-de Casparis, M Thiery, AY Le Sian… - Br Med J, 1971 - bmj.com
… Ritodrine postponed labour to beyond the treatment period in 80%1 of the cases. The … between ritodrine and placebo was highly significant (P= 0 005). We do not know why ritodrine …
Number of citations: 198 www.bmj.com
DNM Papatsonis, HP Van Geijn, HJ Ader… - Obstetrics & …, 1997 - Elsevier
… More women in the ritodrine group delivered within 24 hours (22 versus 11, P = .006… ritodrine group (68.4 versus 82.1%, P = .04). CONCLUSION:: Nifedipine in comparison with ritodrine …
Number of citations: 281 www.sciencedirect.com
M Kupferminc, JB Lessing, Y Yaron… - BJOG: An International …, 1993 - Wiley Online Library
… Intravenous infusion of ritodrine was begun at a rate of 50 μg/min and increased by 15 μg … with 10 mg ritodrine every 3 h was started. Women in whom ritodrine tocolysis failed were not …
Number of citations: 129 obgyn.onlinelibrary.wiley.com
DNM Papatsonis, JH Kok, HP Van Geijn… - Obstetrics & …, 2000 - Elsevier
… IV ritodrine, two of the three hospitals continued treatment with oral slow-release ritodrine (ritodrine retard… In cases of recurrent preterm contractions, IV ritodrine was administered again. …
Number of citations: 111 www.sciencedirect.com
BR Kuhnert, TL Gross, PM Kuhnert… - Clinical …, 1986 - Wiley Online Library
The purpose of this study was to add to the limited information available regarding the pharmacology of ritodrine in the peripartum period when treatment fails and labor is not inhibited. …
Number of citations: 25 ascpt.onlinelibrary.wiley.com
R Gandar, LW De Zoeten… - European Journal of …, 1980 - Springer
A sensitive radioimmunoassay has been developed for the determination of ritodrine in serum and plasma. Interference by ritodrine metabolites, viz. the sulphate and glucuronide …
Number of citations: 76 link.springer.com
JE Ferguson II, DC Dyson, RH Holbrook Jr… - American journal of …, 1989 - Elsevier
… of the R-adrenergic agent ritodrine. Serial measurements of … At doses sufficient to achieve tocolysis, ritodrine caused more … or metabolic effects often associated with ritodrine tocolysis. …
Number of citations: 115 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。